2-Cyano-2-cyclopropylacetic acid
Description
2-Cyano-2-cyclopropylacetic acid is a carboxylic acid derivative featuring a cyano (-CN) group and a cyclopropane ring attached to the alpha carbon of the acetic acid backbone. These features may influence its acidity, stability, and reactivity compared to structurally related compounds.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-cyano-2-cyclopropylacetic acid |
InChI |
InChI=1S/C6H7NO2/c7-3-5(6(8)9)4-1-2-4/h4-5H,1-2H2,(H,8,9) |
InChI Key |
KWQUZOFZLMKCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C#N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
Comparison :
- Acidity: The electron-withdrawing cyano group in both compounds enhances acidity, but the cyclopropane’s inductive effects may further lower the pKa compared to the cyclopentane analog.
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic Acid (CAS 1218428-06-8)
Key Features :
Comparison :
- Functional Groups: The cyano group in the target compound is a stronger electron-withdrawing group than the cyclopropylamino group, leading to greater acidity.
- Biological Activity: The hydroxyphenyl group in the analog may confer antioxidant or receptor-binding properties, whereas the cyano group in 2-cyano-2-cyclopropylacetic acid could favor nucleophilic interactions.
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid, CAS 76-93-7)
Key Features :
Comparison :
- Steric Effects : The bulky phenyl groups in benzilic acid hinder steric accessibility compared to the compact cyclopropane in the target compound.
- Acidity: The hydroxyl group in benzilic acid is less electron-withdrawing than cyano, resulting in lower acidity (pKa ~3.0 for benzilic acid vs. estimated pKa <2.5 for this compound).
(S)-(-)-2-Chloropropionic Acid (CAS 29617-66-1)
Key Features :
Comparison :
- Electron Effects: Chlorine is less electron-withdrawing than cyano, leading to weaker acidity (pKa ~2.8 for 2-chloropropionic acid vs. the target compound’s predicted lower pKa).
- Toxicity: Chlorinated acids are associated with higher toxicity risks (e.g., skin irritation ), whereas cyano groups may pose different hazards, such as metabolic inhibition.
Comparative Data Table
Research Findings and Implications
- Acidity Trends: The cyano group in this compound likely renders it more acidic than analogs with hydroxyl or chlorine substituents .
- Reactivity : Cyclopropane’s strain may enhance susceptibility to ring-opening reactions, contrasting with the stability of cyclopentane or phenyl groups .
- Biological Potential: While CDDO () demonstrates apoptosis induction via caspase-8 activation, the target compound’s cyano and cyclopropane groups could similarly modulate enzyme interactions, warranting further study.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-2-cyclopropylacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclopropane ring formation followed by cyanoacetylation. Key steps include using methyl 2-chloro-2-cyclopropylideneacetate as a precursor, with optimized reaction temperatures (e.g., 60–80°C) and catalysts like triethylamine to enhance cyclopropane stability . Yield improvements (e.g., 70–85%) are achieved by controlling anhydrous conditions and inert atmospheres (N₂/Ar).
- Data : Molecular weight: 125.13 g/mol; CAS: 42392-66-5 .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ 1.2–1.8 ppm) and cyano group adjacency to the acetic acid moiety (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 125.13) and fragmentation patterns, such as loss of CO₂ (Δm/z = 44) .
- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) .
Q. How should researchers handle safety concerns for this compound?
- Methodological Answer : While no specific safety data is available for this compound, analogous cyanoacetic acid derivatives require:
- PPE: Nitrile gloves, lab coat, and fume hood use.
- Storage: Desiccated at RT (20–25°C) to prevent hydrolysis .
- Note : Always request SDS from suppliers and consult institutional safety protocols .
Advanced Research Questions
Q. How can computational modeling predict reactivity or tautomeric forms of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s tautomerism between carboxylic acid and cyano-enol forms. Solvent effects (e.g., polar aprotic vs. aqueous) are simulated using PCM models to predict dominant tautomers in different environments .
- Example : In DMSO, the carboxylic acid form is stabilized by hydrogen bonding, while the enol form dominates in non-polar solvents .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities (e.g., unreacted cyclopropane precursors).
- Isotopic Labeling : ¹³C-labeled acetic acid derivatives trace reaction pathways to identify byproducts .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structures .
Q. How does steric strain in the cyclopropane ring influence the compound’s biological or catalytic activity?
- Methodological Answer : The cyclopropane’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the cyano group, enhancing reactivity in:
- Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) show affinity for catalytic pockets in dehydrogenases .
- Catalysis : Cyclopropane ring strain lowers activation energy in Michael addition reactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases) to separate enantiomers .
- Process Optimization : Continuous flow reactors reduce racemization risks by minimizing residence time at high temperatures .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data?
- Methodological Answer :
- Recrystallization Solvents : Test polar (EtOH/H₂O) vs. non-polar (hexane) solvents to isolate polymorphs.
- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions or decomposition events .
- Meta-Analysis : Compare data across peer-reviewed journals (e.g., PubChem, ACS Publications) to identify consensus values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
